5-Chloro-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester
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Overview
Description
Methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a heterocyclic compound that features a benzofuran core substituted with a chloro group, a pyrrole moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate: shares similarities with other benzofuran derivatives and pyrrole-containing compounds.
Benzofuran derivatives: These compounds often exhibit diverse biological activities and are used in drug development.
Pyrrole-containing compounds: Pyrroles are found in many natural products and pharmaceuticals, contributing to their biological activity.
Uniqueness
The uniqueness of methyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate lies in its specific substitution pattern, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOYYDXZHMCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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